N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide
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Overview
Description
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is a synthetic compound with a molecular formula of C16H18F3N3O3 and a molecular weight of 357.33 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an imidazolidinone ring, which is further substituted with a benzyl group and a pentanamide chain. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide involves several steps. One common synthetic route includes the reaction of benzylamine with trifluoroacetic anhydride to form an intermediate, which is then reacted with a suitable imidazolidinone derivative under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the benzyl group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidinone ring may also play a role in binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide can be compared to other similar compounds, such as:
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a pentanamide chain.
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,4-dichlorobenzamide: This compound features a dichlorobenzamide group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H18F3N3O3 |
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Molecular Weight |
357.33 g/mol |
IUPAC Name |
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide |
InChI |
InChI=1S/C16H18F3N3O3/c1-2-3-9-12(23)20-15(16(17,18)19)13(24)22(14(25)21-15)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,20,23)(H,21,25) |
InChI Key |
PHBRMAJCVWLHJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C(F)(F)F |
solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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